molecular formula C6H5N3O B572370 1H-Pyrazolo[3,4-b]pyridin-5-ol CAS No. 1256818-99-1

1H-Pyrazolo[3,4-b]pyridin-5-ol

Cat. No.: B572370
CAS No.: 1256818-99-1
M. Wt: 135.126
InChI Key: OXUHIVULCFBZCD-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridin-5-ol is a chemical compound with the molecular formula C6H5N3O . It is a solid substance and has a molecular weight of 135.13 .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring . The structure has been analyzed in several studies .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . The reactions are associated with the synthesis of the compound and its derivatives .


Physical and Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines are heterocyclic compounds with two tautomeric forms: the 1H- and 2H-isomers. They have been extensively studied, with over 300,000 1H-pyrazolo[3,4-b]pyridines described in literature, including more than 5500 references and 2400 patents. These compounds are synthesized from either preformed pyrazole or pyridine, and their biomedical applications are diverse, ranging across various fields of study (Donaire-Arias et al., 2022).

Potential in Medicinal Chemistry

Computational studies have identified 1H-pyrazolo[3,4-c]pyridin-5-ol as a heteroaromatic ring system of potential value in medicinal chemistry. Robust and concise synthetic protocols have been developed to access this compound and its scaffolds on a multigram scale, indicating its significance in the field of drug discovery (Júnior et al., 2016).

Inhibitors of Cyclin-Dependent Kinases

1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) has been shown to be a potent and selective inhibitor of CDK1/CDK2 in vitro. Its ability to act as a cytotoxic agent that can block cell cycle progression and induce apoptosis is significant for its potential use in cancer therapy (Misra et al., 2003).

Environmentally Friendly Synthesis

The synthesis of 1H-pyrazolo[3,4-b] pyridine using 2-chloronicotinic acid as a starting material through reduction, oxidation, oximation, and cyclization has been developed. This method is noted for its easy operation, low cost, and environmental friendliness, making it feasible for large-scale preparation (Bin & Zhenglin, 2011).

Aqueous Media Synthesis

A series of pyrazolo[3,4-b]pyridines have been synthesized through the reaction of 5-aminopyrazole with benzylidenemalononitrile in aqueous media. This method is notable for its environmentally friendly approach, as it reduces the use of organic solvents in chemical synthesis (Shi et al., 2007).

Novel Kinase-Focused Library Development

The development of a kinase-focused library using 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, a heteroaromatic scaffold, has been explored. This work highlights the utility of 1H-pyrazolo[3,4-b]pyridines in drug discovery, particularly in targeting kinase enzymes and other cancer drug targets (Smyth et al., 2010).

Future Directions

The future directions in the research of 1H-Pyrazolo[3,4-b]pyridin-5-ol could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-4-2-8-9-6(4)7-3-5/h1-3,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUHIVULCFBZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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